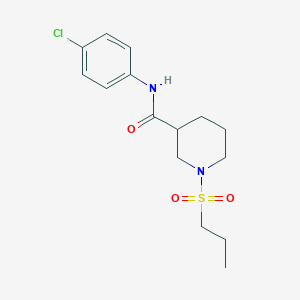
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is expressed in immune cells, such as macrophages and microglia, and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases and neuropathic pain.
Mecanismo De Acción
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide acts as a selective antagonist for the P2X7 receptor, blocking the binding of ATP to the receptor and preventing the subsequent activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the regulation of inflammatory responses, and its activation has been implicated in the pathogenesis of a number of inflammatory diseases. By blocking P2X7 receptor activation, 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has the potential to reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and promote the clearance of apoptotic cells. 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings. Additionally, 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has poor solubility in aqueous solutions, which may limit its use in certain assays.
Direcciones Futuras
There are a number of potential future directions for research on 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. Finally, clinical trials are needed to determine the safety and efficacy of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide in humans and to evaluate its potential as a therapeutic agent for inflammatory diseases and neuropathic pain.
Métodos De Síntesis
The synthesis of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that begins with the reaction of 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylethanolamine to form the corresponding amide. The amide is then treated with ethyl iodide and potassium carbonate to form the ethyl ester, which is subsequently reacted with sodium hydride and methyl iodide to form the final product, 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and neuropathic pain. In preclinical studies, 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation in a number of animal models, including models of rheumatoid arthritis, multiple sclerosis, and colitis. 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been shown to have analgesic effects in animal models of neuropathic pain.
Propiedades
IUPAC Name |
6-ethoxy-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-9-4-5-11-8(6-9)7-10(12(15)14-2)13(16)18-11/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXPKMIRABLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5401507.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)


![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)



![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)
